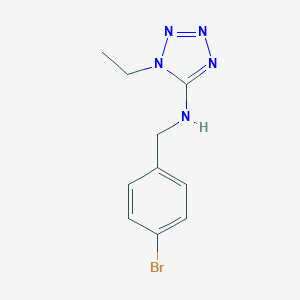![molecular formula C13H21ClN2O2 B275755 1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol](/img/structure/B275755.png)
1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol, also known as CMMP, is a chemical compound that is commonly used in scientific research applications. This compound is a beta-adrenergic agonist and has been found to have various biochemical and physiological effects. The purpose of
Wirkmechanismus
The mechanism of action of 1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol involves the activation of beta-adrenergic receptors. This activation leads to the stimulation of adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). The increased levels of cAMP lead to the activation of protein kinase A (PKA), which then phosphorylates various target proteins. This phosphorylation leads to various downstream effects such as smooth muscle relaxation, increased heart rate, and increased metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol are diverse and depend on the specific target tissue. In the cardiovascular system, 1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol has been found to increase heart rate, cardiac output, and blood pressure. In skeletal muscle, 1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol has been shown to increase muscle strength and endurance. In metabolism, 1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol has been found to increase lipolysis and glucose uptake.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol in lab experiments is its potency and selectivity for beta-adrenergic receptors. This allows for precise control of the target tissue and reduces the risk of off-target effects. However, one limitation of using 1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol is its potential toxicity and side effects. Careful dosing and monitoring are required to ensure the safety of the experimental subjects.
Zukünftige Richtungen
There are several future directions for the use of 1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol in scientific research. One area of interest is its potential use in the treatment of heart failure. 1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol has been shown to improve cardiac function in preclinical studies, and further research is needed to evaluate its safety and efficacy in human trials. Another area of interest is its potential use in the treatment of obesity and metabolic disorders. 1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol has been found to increase metabolism and reduce body fat in preclinical studies, and further research is needed to evaluate its potential as a therapeutic agent. Additionally, the development of more potent and selective beta-adrenergic agonists based on the structure of 1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol could lead to the discovery of new drugs for various diseases.
Conclusion
In conclusion, 1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol is a chemical compound that has been widely used in scientific research for its beta-adrenergic agonist activity. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol as a therapeutic agent and to develop more potent and selective beta-adrenergic agonists based on its structure.
Synthesemethoden
The synthesis of 1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol involves the reaction of 5-chloro-2-methoxybenzylamine with 2-amino-1-propanol in the presence of a suitable solvent and catalyst. The reaction is carried out at a specific temperature and pressure, and the product is purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol has been widely used in scientific research for its beta-adrenergic agonist activity. It has been studied for its potential use in the treatment of various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and heart failure. 1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol has also been used in research related to the cardiovascular system, skeletal muscle, and metabolism.
Eigenschaften
Produktname |
1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol |
|---|---|
Molekularformel |
C13H21ClN2O2 |
Molekulargewicht |
272.77 g/mol |
IUPAC-Name |
1-[2-[(5-chloro-2-methoxyphenyl)methylamino]ethylamino]propan-2-ol |
InChI |
InChI=1S/C13H21ClN2O2/c1-10(17)8-15-5-6-16-9-11-7-12(14)3-4-13(11)18-2/h3-4,7,10,15-17H,5-6,8-9H2,1-2H3 |
InChI-Schlüssel |
HRXVASVBRNYBHQ-UHFFFAOYSA-N |
SMILES |
CC(CNCCNCC1=C(C=CC(=C1)Cl)OC)O |
Kanonische SMILES |
CC(CNCCNCC1=C(C=CC(=C1)Cl)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3,4-Dichlorobenzyl)(2-hydroxypropyl)amino]-2-propanol](/img/structure/B275672.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B275674.png)
![N-[4-(dimethylamino)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275677.png)






![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-furamide](/img/structure/B275698.png)
![[4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone](/img/structure/B275700.png)
![2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]benzoic acid](/img/structure/B275702.png)

![1-(4-{[2-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone](/img/structure/B275707.png)